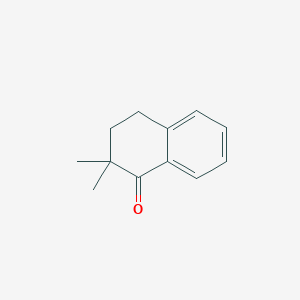

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTNPKXCRBTDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448347 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-45-9 | |

| Record name | 2,2-dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9

An In-depth Technical Guide to 2,2-Dimethyl-3,4-dihydronaphthalen-1-one (CAS: 2977-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,2-dimethyl-1-tetralone, is a bicyclic aromatic ketone.[1][2][3] It belongs to the tetralone class of compounds, which are characterized by a cyclohexanone ring fused to a benzene ring.[4] The tetralone scaffold is a significant structural motif in medicinal chemistry and serves as a crucial building block for a diverse array of biologically active compounds.[4][5] Derivatives of tetralones have shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of this compound and its related class of compounds.

Chemical and Physical Properties

This compound is a clear, light lemon/lime colored liquid at room temperature.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2977-45-9 | [2] |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| Appearance | Clear, light lemon/lime liquid | [2][6] |

| Boiling Point | 137 °C | N/A |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | N/A |

| Storage | Sealed in dry, Room Temperature | [2] |

| InChI Key | XNTNPKXCRBTDTR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1(C)CCC2=C(C=CC=C2)C1=O | [2] |

Synthesis

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis would likely start from a precursor molecule, 4-phenyl-3,3-dimethylbutanoic acid. This acid is first converted to its more reactive acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the target tetralone.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a tetralone via intramolecular Friedel-Crafts acylation, adapted from procedures for similar compounds.[10]

Step 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenyl-3,3-dimethylbutanoic acid.

-

Add an excess of thionyl chloride (SOCl₂).

-

Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the flask containing the 4-phenyl-3,3-dimethylbutanoyl chloride in an ice bath.

-

Add a suitable solvent such as carbon disulfide (CS₂).

-

Gradually add anhydrous aluminum chloride (AlCl₃) in one portion.

-

Once the initial vigorous reaction subsides, slowly warm the mixture to its boiling point and heat for approximately 10 minutes to complete the reaction.[10]

-

Cool the reaction mixture to 0 °C and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.

-

The product can then be isolated by steam distillation or solvent extraction.[10]

-

Purify the crude product by vacuum distillation.

Spectroscopic Data

While specific spectra for this compound are not available in the provided search results, the expected spectroscopic features can be inferred from data on related tetralone structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyclohexanone ring, and the gem-dimethyl protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.1 | Multiplets |

| -CH₂- (C4) | ~2.9 | Triplet |

| -CH₂- (C3) | ~2.0 | Triplet |

| -C(CH₃)₂ | ~1.2 | Singlet |

Note: These are estimated values based on general principles and data for related compounds. The aromatic region may show complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the aliphatic carbons.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C1) | 190 - 200 |

| Aromatic-C | 125 - 150 |

| Quaternary-C (C2) | 40 - 50 |

| -CH₂- (C4) | 30 - 40 |

| -CH₂- (C3) | 20 - 30 |

| -C(CH₃)₂ | 25 - 35 |

Note: These are estimated values based on typical chemical shift ranges for tetralones and related ketones.[11][12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol ). Common fragmentation patterns for ketones include α-cleavage.

Biological Activity and Applications

While no specific biological activity has been documented for this compound in the provided search results, the broader class of tetralone derivatives has been extensively studied and has shown a wide range of pharmacological activities.[5] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Applications of Tetralone Derivatives

-

Anticancer Activity: Many tetralone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, and breast cancer. Some derivatives act as inhibitors of tubulin polymerization.

-

Antibacterial Activity: Novel tetralone derivatives have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5]

-

Anti-inflammatory Activity: Certain tetralone derivatives exhibit anti-inflammatory properties by inhibiting macrophage migration inhibitory factor (MIF).[5]

-

Neuroprotective Effects: Some tetralone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. [N/A]

The general workflow for evaluating the biological activity of a new tetralone derivative is depicted below.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a member of the pharmacologically significant tetralone family. While specific data for this compound is limited, its structural similarity to other biologically active tetralones suggests its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established, and a variety of biological screening assays can be employed to explore its therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 5. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. hmdb.ca [hmdb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one (also known as 2,2-dimethyl-1-tetralone). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related tetralone and dihydronaphthalenone derivatives to infer its characteristics. The document covers its structural information, physicochemical properties, proposed spectroscopic characteristics, a plausible synthetic route, and potential biological activities based on analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted tetralone, a class of compounds characterized by a fused bicyclic system consisting of a benzene ring and a cyclohexanone ring. Tetralone derivatives are significant scaffolds in medicinal chemistry and have been identified as key intermediates in the synthesis of various biologically active molecules, including antibacterial, antifungal, and anticancer agents.[1][2][3][4] The dimethyl substitution at the C2 position of the tetralone core is expected to influence its chemical reactivity and biological profile.

Structural Information

| Identifier | Value |

| IUPAC Name | 2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one |

| Synonyms | 2,2-dimethyl-1-tetralone |

| CAS Number | 2977-45-9 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Canonical SMILES | CC1(C)CCC2=CC=CC=C2C1=O |

| InChI Key | XNTNPKXCRBTDTR-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method |

| Physical State | Liquid | Supplier Data |

| Color | Clear, light lemon/lime | Supplier Data |

| Boiling Point | 137 °C | Supplier Data |

| Density | 1.017 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in organic solvents.[5] | Inferred from related compounds[6][7] |

| Storage | Sealed in dry, Room Temperature | Supplier Data |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the cyclohexanone ring, and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 8.0 | Multiplet | 4H |

| -CH₂- (C4) | ~2.9 | Triplet | 2H |

| -CH₂- (C3) | ~2.0 | Triplet | 2H |

| -CH₃ (C2) | ~1.2 | Singlet | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the carbonyl carbon, aromatic carbons, the quaternary carbon, and the methylene and methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~200 |

| Aromatic C | 125 - 145 |

| Quaternary C (C2) | ~45 |

| -CH₂- (C4) | ~35 |

| -CH₂- (C3) | ~30 |

| -CH₃ (C2) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1680 (strong) |

| C=C (Aromatic) | ~1600, ~1450 |

| C-H (Aromatic) | ~3050 |

| C-H (Aliphatic) | ~2950 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns for tetralones typically involve cleavage of the bonds adjacent to the carbonyl group.[10][11][12][13]

| m/z | Predicted Fragment |

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 146 | [M - C₂H₄]⁺ (from the ethyl bridge) |

| 118 | [M - C₂H₄ - CO]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on the well-established chemistry of α-tetralones. The most direct method would be the exhaustive methylation of α-tetralone (3,4-dihydronaphthalen-1(2H)-one) at the C2 position.

Proposed Synthesis: Exhaustive Methylation of α-Tetralone

This protocol is a generalized procedure based on known alkylation reactions of ketones.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

α-Tetralone (1.0 eq)

-

Sodium hydride (NaH, ~2.5 eq) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I, >2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.5 eq) as a mineral oil dispersion.

-

Wash the sodium hydride with anhydrous hexanes and decant the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve α-tetralone (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (>2.0 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tandem synthesis of dihydronaphthalen-1(2 H )-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04673D [pubs.rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Expected NMR Correlations

The structure of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, a substituted tetralone, dictates the expected NMR signals. The molecule possesses a disubstituted aromatic ring and a cyclohexanone ring, which includes a quaternary carbon, two methylene groups, and a carbonyl group. Understanding these structural features is key to interpreting the NMR data.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each unique chemical environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Expected Coupling Constants (J, Hz) |

| Aromatic-H (4H) | 7.0 - 8.2 | Multiplets (m) | 4H | ortho: 7-9, meta: 2-3, para: <1 |

| -CH₂- (C4) | ~2.9 | Triplet (t) | 2H | ~6-7 |

| -CH₂- (C3) | ~1.9 | Triplet (t) | 2H | ~6-7 |

| -C(CH₃)₂ | ~1.2 | Singlet (s) | 6H | N/A |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule, including the carbonyl and quaternary carbons which are not observed in the ¹H NMR spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C1) | 195 - 205 |

| Aromatic C-H | 125 - 135 |

| Aromatic Quaternary C | 130 - 145 |

| -C (CH₃)₂ (C2) | 40 - 50 |

| -C H₂- (C4) | 30 - 40 |

| -CH₂-C H₂- (C3) | 25 - 35 |

| -C(C H₃)₂ | 20 - 30 |

Detailed Experimental Protocols

The following protocols are based on standard procedures for obtaining high-quality NMR spectra of organic compounds similar in structure to this compound.[1]

4.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Final Steps: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

4.2 NMR Spectrometer Setup and Data Acquisition

These experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.[1]

¹H NMR Spectroscopy:

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

-

Pulse Sequence: A standard one-pulse sequence is typically used.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei between pulses.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans will provide a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Proton Decoupling: The spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.

-

Pulse Sequence: A standard one-pulse sequence with proton decoupling is used.

-

Spectral Width: A spectral width of 0 to 220 ppm is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary, particularly for quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Logical Workflow for NMR Data Analysis

The structural elucidation of this compound using NMR data follows a logical progression from initial data acquisition to final structure confirmation.

Caption: A logical workflow for the structural analysis of this compound using NMR spectroscopy.

References

Synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary starting materials and core synthetic methodologies for the preparation of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis of this gem-dimethylated tetralone predominantly commences from the readily available bicyclic ketone, 1-tetralone. The crucial transformation involves the exhaustive methylation of the α-carbon adjacent to the carbonyl group. This guide provides a summary of the key synthetic approaches, quantitative data from representative experimental protocols, and detailed methodologies for the synthesis of the precursor and the target molecule.

Core Synthetic Strategy: From 1-Tetralone to this compound

The most direct and widely recognized pathway to this compound involves the gem-dimethylation of 1-tetralone. This transformation is typically achieved through the use of a methylating agent in the presence of a strong base. The reaction proceeds through a stepwise process involving the formation of an enolate intermediate, followed by two successive methylation reactions at the C2 position.

The overall transformation can be visualized as a two-step logical progression from the starting material to the final product.

Caption: Logical workflow for the synthesis.

Starting Materials and Key Reagents

The primary starting material for the synthesis is 1-tetralone. Various synthetic routes to 1-tetralone have been developed, with the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its acid chloride being a common and efficient method.

| Starting Material/Reagent | Supplier (Example) | Purity | Purpose |

| 1-Tetralone | Sigma-Aldrich, TCI | ≥98% | Primary substrate for methylation |

| Methyl Iodide | Acros Organics, Alfa Aesar | ≥99% | Methylating agent |

| Potassium Hydroxide | Fisher Scientific, Merck | ≥85% (pellets) | Base for deprotonation |

| -Crown-6 | Alfa Aesar, Strem Chemicals | ≥99% | Phase-transfer catalyst |

| γ-Phenylbutyric acid | Sigma-Aldrich, TCI | ≥98% | Precursor for 1-tetralone synthesis |

| Thionyl chloride | Acros Organics, Alfa Aesar | ≥99% | For conversion of carboxylic acid to acid chloride |

| Aluminum chloride | Fisher Scientific, Merck | Anhydrous, ≥99% | Lewis acid catalyst for Friedel-Crafts reaction |

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1-Tetralone via Friedel-Crafts Cyclization of γ-Phenylbutyryl Chloride

This protocol describes a common laboratory-scale synthesis of the precursor 1-tetralone.

Reaction Scheme:

Caption: Synthesis of 1-Tetralone.

Methodology:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, 32.8 g (0.2 mole) of γ-phenylbutyric acid is combined with 20 mL (32 g, 0.27 mole) of thionyl chloride.

-

The mixture is gently heated on a steam bath until the acid melts and the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes). The mixture is then warmed for an additional 10 minutes.

-

Excess thionyl chloride is removed under reduced pressure.

-

The resulting crude γ-phenylbutyryl chloride is cooled, and 175 mL of carbon disulfide is added. The solution is cooled in an ice bath.

-

To the cooled solution, 30 g (0.23 mole) of anhydrous aluminum chloride is added in one portion.

-

The reaction mixture is slowly warmed to reflux on a steam bath and maintained at reflux for 10 minutes.

-

After cooling to 0°C, the reaction is quenched by the careful addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.

-

The product is isolated by steam distillation. The initial distillate of carbon disulfide is discarded. The subsequent aqueous distillate containing the product is collected.

-

The oily product is separated from the aqueous layer, and the aqueous layer is extracted three times with 100 mL portions of benzene.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The residue is purified by vacuum distillation to yield 1-tetralone.

| Parameter | Value |

| Yield | 21.5–26.5 g (74–91%) |

| Boiling Point | 105–107 °C at 2 mmHg |

Protocol 2: Synthesis of this compound via Exhaustive Methylation of 1-Tetralone

This protocol details the gem-dimethylation of 1-tetralone using methyl iodide and potassium hydroxide with a phase-transfer catalyst.

Reaction Scheme:

Caption: Synthesis of the target molecule.

Methodology:

-

To a stirred suspension of powdered potassium hydroxide (a significant molar excess, e.g., 5-10 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in a round-bottomed flask, add 1-tetralone (1 equivalent) and a catalytic amount of-crown-6 (e.g., 0.05-0.1 equivalents).

-

Cool the mixture in an ice bath.

-

Add methyl iodide (a molar excess, e.g., 3-5 equivalents) dropwise to the cooled and stirred mixture.

-

Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Expected Quantitative Data (based on similar reactions):

| Parameter | Expected Value |

| Yield | Moderate to good (50-80%) |

| Reaction Time | 12-48 hours |

| Temperature | 0 °C to room temperature |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a clear experimental workflow, beginning with the acquisition or synthesis of the 1-tetralone precursor, followed by the core methylation reaction and subsequent purification.

Caption: Overall experimental workflow.

This guide provides a foundational understanding of the synthesis of this compound, emphasizing the critical role of 1-tetralone as the primary starting material. The provided experimental protocols offer a starting point for laboratory synthesis, with the acknowledgment that optimization may be necessary to achieve desired yields and purity.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, a tetralone derivative of interest in organic synthesis and medicinal chemistry. While direct crystallographic or in-depth computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from closely related analogs and spectroscopic data to present a robust model of its structural characteristics.

Molecular Structure

This compound, with the chemical formula C₁₂H₁₄O, possesses a bicyclic structure composed of a benzene ring fused to a cyclohexenone ring.[1][2] The key structural feature is the gem-dimethyl group at the C2 position of the cyclohexenone ring.

Key Molecular Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 2977-45-9 | [1] |

| Canonical SMILES | CC1(C)CCC2=C(C=CC=C2)C1=O | [1] |

Synthesis

The synthesis of this compound can be achieved through various established methods for α,α-dialkylation of ketones or via cyclization reactions. A plausible and commonly employed synthetic strategy involves the methylation of α-tetralone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the alkylation of tetralone derivatives.

Materials:

-

α-Tetralone

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of α-tetralone in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

-

The reaction mixture is cooled again to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of this compound.

Conformational Analysis

The conformation of the dihydronaphthalene ring system is of significant interest as it influences the molecule's reactivity and biological activity. The cyclohexenone ring in tetralone derivatives is non-planar and typically adopts a distorted half-chair or a screw-boat conformation.[3][4]

Based on X-ray crystallographic studies of closely related compounds, such as 2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, the cyclohexenone ring is distorted from a classical chair conformation.[5] This distortion is attributed to the fusion with the planar aromatic ring.[5] For (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the cyclohex-2-en-1-one ring is described as having a screw-boat conformation.[4]

It is therefore highly probable that the cyclohexenone ring of this compound also exists in a dynamic equilibrium between similar distorted conformations. The presence of the gem-dimethyl group at the C2 position will influence the conformational preference and the energy barrier between different conformers.

Conformational Analysis Workflow:

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules.

Caption: A typical workflow for the computational conformational analysis of the title compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons at C3 and C4, and the two methyl groups at C2. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons will likely appear as complex multiplets due to geminal and vicinal coupling. The two methyl groups at C2 are expected to give a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ > 190 ppm), the aromatic carbons, the quaternary C2 carbon, the two methylene carbons (C3 and C4), and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically in the range of 1680-1660 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and conformational aspects of this compound. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built upon the analysis of closely related compounds and established spectroscopic and computational methodologies. The provided experimental and computational workflows serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar tetralone derivatives in the fields of chemical synthesis and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H14O | CID 10921017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of α-Protons in 2,2-Dimethyl-3,4-dihydronaphthalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the α-protons in 2,2-Dimethyl-3,4-dihydronaphthalen-1-one, a substituted tetralone. The presence of a carbonyl group significantly influences the chemical properties of the adjacent C-H bonds, rendering them acidic and susceptible to a variety of chemical transformations. This guide will cover the theoretical underpinnings of this reactivity, relevant experimental methodologies to probe and exploit it, and quantitative data from analogous systems to provide a comprehensive understanding for its application in research and drug development.

Introduction to α-Proton Acidity in Ketones

The carbon atoms adjacent to the carbonyl group in a ketone are designated as α-carbons. The hydrogen atoms attached to these carbons, known as α-protons or α-hydrogens, exhibit a higher acidity than typical alkane C-H bonds. While the pKa of an alkane is around 50, the pKa for the α-hydrogens of a ketone is in the range of 19-21.[1] This increased acidity is attributed to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance.

In the case of this compound, the α-protons are located on the C4 carbon. The gem-dimethyl substitution at the C2 position precludes the existence of α-protons at that site. Therefore, all enolate-driven reactivity will occur at the C4 position.

Enolate Formation and Structure

The abstraction of an α-proton by a base leads to the formation of an enolate ion. This ion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. The resonance hybrid has two major contributors: a carbanion and an oxyanion. The oxyanion form is the major contributor to the resonance hybrid due to the higher electronegativity of oxygen compared to carbon.

The formation and stability of the enolate are crucial for the subsequent reactions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. However, in this compound, only one regioisomer of the enolate can be formed.

Quantitative Analysis of α-Proton Acidity

| Compound | Structure | pKa of α-Proton | Reference |

| Cyclohexanone | ~19 | [1] | |

| Acetone | ~19.2 | [2] | |

| 1-Tetralone | ~19-20 (estimated) | [1][3] | |

| This compound | ~19-20 (estimated) |

Table 1: pKa values of α-protons in selected ketones. The pKa for 1-tetralone and its dimethyl derivative are estimated based on values for similar cyclic ketones.

The gem-dimethyl group at the C2 position in this compound is not expected to significantly alter the electronic environment of the C4 α-protons compared to the parent 1-tetralone. Therefore, a pKa in the range of 19-20 is a reasonable estimation.

Key Reactions Involving α-Protons

The nucleophilic nature of the enolate intermediate allows for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions at the α-position.

Deuterium Exchange

A fundamental method to probe the acidity of α-protons is through hydrogen-deuterium (H/D) exchange. In the presence of a deuterium source, such as D₂O, and a catalytic amount of acid or base, the α-protons can be reversibly exchanged for deuterium atoms.[4] The rate of this exchange can provide quantitative information about the lability of these protons.

Halogenation

The α-position of ketones can be readily halogenated in the presence of a halogen (Cl₂, Br₂, or I₂) under either acidic or basic conditions. The reaction proceeds through the enol or enolate intermediate, respectively.[5] This reaction is a versatile synthetic tool, as the resulting α-halo ketone can undergo various subsequent transformations, such as elimination to form an α,β-unsaturated ketone.

Alkylation

The enolate can act as a nucleophile and react with electrophiles such as alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. This alkylation reaction is a powerful tool for constructing more complex molecular architectures.[5] For efficient alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to stoichiometrically convert the ketone to its enolate.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the reactivity of the α-protons in this compound.

Protocol for Deuterium Exchange

-

Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., THF, 5 mL).

-

Reaction: Add D₂O (0.5 mL) and a catalytic amount of a base (e.g., NaOD, 0.1 mmol) or acid (e.g., DCl, 0.1 mmol).

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the exchange by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy. The disappearance of the signal corresponding to the α-protons will indicate the extent of deuteration.

-

Work-up: Once the desired level of deuteration is achieved, quench the reaction by adding H₂O. Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Analysis: Characterize the deuterated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.

Protocol for α-Bromination

-

Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., acetic acid or CCl₄, 10 mL).

-

Reaction: Add bromine (1 mmol) dropwise to the solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction. For acid-catalyzed bromination, a catalytic amount of HBr can be added.

-

Work-up: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Then, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the α-bromo ketone by spectroscopic methods (NMR, IR, MS).

Protocol for α-Alkylation

-

Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 mmol) in dry THF (5 mL) and cool to -78 °C. Add n-butyllithium (1.1 mmol) dropwise and stir for 30 minutes to generate LDA.

-

Addition of Ketone: Add a solution of this compound (1 mmol) in dry THF (2 mL) dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 mmol) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Purification and Characterization: Concentrate the organic layer and purify the product by column chromatography. Characterize the alkylated product using spectroscopic techniques.

Conclusion

The α-protons at the C4 position of this compound are the primary site of reactivity for this molecule. The ability to form a stable enolate intermediate opens up a wide range of synthetic transformations, including deuterium exchange, halogenation, and alkylation. While specific quantitative data for this particular compound is scarce, a strong understanding of its reactivity can be inferred from the well-established principles of enolate chemistry and data from analogous tetralone systems. The experimental protocols provided in this guide offer a starting point for researchers to explore and utilize the unique reactivity of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the tetralone scaffold is of significant interest.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6,7-Dihydroxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | C12H14O3 | CID 17822003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

Synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents. This document details the primary synthetic routes, experimental protocols, and relevant data to support further research and development in this area.

Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of the this compound core structure is the intramolecular Friedel-Crafts acylation of a suitable precursor. This reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or strong protic acid catalyst.

A key precursor for this synthesis is 4-phenyl-3,3-dimethylbutanoic acid. This starting material can be converted to its acid chloride, which then undergoes intramolecular acylation to yield the desired tetralone.

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride

This protocol details the conversion of the carboxylic acid precursor to its corresponding acyl chloride, a crucial step for the subsequent cyclization.

Materials:

-

4-phenyl-3,3-dimethylbutanoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-phenyl-3,3-dimethylbutanoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF to the solution.

-

Slowly add an excess (typically 2-3 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-phenyl-3,3-dimethylbutanoyl chloride, which can be used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation to yield this compound

This protocol describes the cyclization of the acyl chloride to form the tetralone core structure.

Materials:

-

4-phenyl-3,3-dimethylbutanoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Hydrochloric acid (HCl), crushed ice

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 4-phenyl-3,3-dimethylbutanoyl chloride in anhydrous DCM and add it to an addition funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of the core molecule and its derivatives.

| Reaction Step | Product | Catalyst/Reagent | Yield (%) | Reference |

| Friedel-Crafts Acylation | This compound | AlCl₃ | 75-85 | Adapted from general procedures |

| Aldol Condensation | 2-(Arylmethylene)-2,2-dimethyl-3,4-dihydronaphthalen-1-one | NaOH or Acid | 60-90 | Based on similar reactions |

Note: Yields are highly dependent on specific reaction conditions and substrate.

Characterization Data

| Spectroscopic Method | Expected Data |

| ¹H NMR (CDCl₃) | δ ~ 8.0 (d, 1H, Ar-H), 7.5-7.2 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂-), 2.0 (t, 2H, -CH₂-), 1.3 (s, 6H, -C(CH₃)₂) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 200 (C=O), 145, 133, 132, 128, 127, 126 (Ar-C), 45 (quat. C), 35, 30 (-CH₂-), 25 (-CH₃) ppm |

| IR (KBr) | ~ 1680 cm⁻¹ (C=O stretch), ~ 3050 cm⁻¹ (Ar C-H stretch), ~ 2950 cm⁻¹ (Aliphatic C-H stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z = 174 |

Derivatization and Biological Relevance

The this compound core is a versatile platform for the synthesis of a wide range of derivatives. Common derivatization strategies include:

-

Aldol Condensation: Reaction with aromatic aldehydes at the α-position to the carbonyl group to introduce an arylmethylene substituent.

-

Reduction of the Carbonyl Group: Conversion of the ketone to a secondary alcohol, which can be further functionalized.

-

Aromatic Substitution: Electrophilic substitution on the aromatic ring to introduce various functional groups.

Derivatives of the tetralone scaffold have shown promising biological activities, particularly in the realm of oncology. Many of these compounds are believed to exert their effects by interacting with key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Caption: A hypothetical signaling pathway for anticancer tetralone derivatives.

This guide provides a foundational understanding for the synthesis and potential applications of this compound derivatives. The provided protocols and data are intended to serve as a starting point for researchers in the field, enabling further exploration and development of this promising class of compounds.

2,2-Dimethyl-3,4-dihydronaphthalen-1-one: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3,4-dihydronaphthalen-1-one, a substituted tetralone, has emerged as a valuable and versatile building block in organic synthesis. Its rigid bicyclic core, coupled with the presence of a reactive ketone functionality and a gem-dimethyl group, provides a unique platform for the construction of a diverse array of complex molecular architectures. This technical guide explores the synthesis, properties, and extensive applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and functional materials. The strategic incorporation of the 2,2-dimethyl motif offers steric hindrance that can influence reaction selectivity and enhance the metabolic stability of derivative compounds, a desirable trait in drug discovery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Appearance | Clear, light lemon/lime liquid | |

| Boiling Point | 137 °C | [3] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

| CAS Number | 2977-45-9 |

Core Synthetic Applications

This compound serves as a precursor in a multitude of organic transformations, enabling the synthesis of a wide range of derivatives. Key reactions include aldol condensations, Michael additions, and the formation of fused heterocyclic systems.

Aldol Condensation and Tandem Reactions

One of the most powerful applications of substituted dihydronaphthalenones is in aldol condensation reactions, often as part of a tandem sequence. For instance, the reaction of a similar substrate, 3,5,5-trimethylcyclohex-2-en-1-one, with various aromatic aldehydes in the presence of 4-dimethylaminopyridine (DMAP) in an aqueous medium, leads to the formation of dienones. These intermediates can then undergo a Diels-Alder reaction with dienophiles like diethyl acetylenedicarboxylate (DEAD) in a one-pot procedure to yield highly substituted dihydronaphthalene derivatives.[3][4] This tandem aldol condensation-Diels-Alder-aromatization sequence provides an efficient route to complex polycyclic systems.[3]

A proposed mechanism for this tandem reaction highlights the role of DMAP as a base to deprotonate the methyl group, forming a dienolate intermediate which then attacks the aldehyde. Subsequent cycloaddition and aromatization lead to the final product.

Synthesis of Fused Heterocyclic and Spiro Compounds

The reactivity of the α,β-unsaturated ketone system in derivatives of this compound makes it an excellent precursor for the synthesis of fused heterocyclic and spirocyclic compounds. For example, reaction with hydrazonyl chlorides can yield spiro-naphthalene-1,2'-[1][5][6]oxadiazol-4-ones.[2][5] Furthermore, multi-component reactions involving this scaffold can lead to the formation of complex structures like spiro[naphthalene-2,5'-pyrimidine]-4-carbonitriles.[1] These reactions often proceed with high efficiency and can be adapted for flow chemistry, offering advantages in terms of scalability and control.[5]

Experimental Protocols

General Procedure for Tandem Aldol Condensation-Diels-Alder Reaction

This protocol is adapted from the synthesis of dihydronaphthalen-1(2H)-one derivatives and can be optimized for this compound.[3]

Materials:

-

Substituted cyclohexenone (e.g., 3,5,5-trimethylcyclohex-2-en-1-one) (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

4-Dimethylaminopyridine (DMAP) (10 mol%)

-

Water (1.0 mL)

-

Diethyl acetylenedicarboxylate (DEAD) (1.5 mmol)

Stepwise Procedure:

-

Aldol Condensation: A mixture of the cyclohexenone (1.0 mmol), aromatic aldehyde (1.0 mmol), and DMAP (10 mol%) in water (1.0 mL) is stirred at 60 °C for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the product can be isolated by extraction with an organic solvent.

-

Diels-Alder Reaction: The isolated dienone from the previous step (1.0 mmol), DEAD (1.5 mmol), and DMAP (10 mol%) in water (2.0 mL) is refluxed for 48 hours. The reaction completion is monitored by TLC. The product is then isolated through extraction and purified by column chromatography.

One-Pot Procedure:

-

A mixture of the cyclohexenone (1.0 mmol), aromatic aldehyde (1.0 mmol), and DMAP (10 mol%) in water (1.0 mL) is stirred at 60 °C for 3 hours.

-

DEAD (1.5 mmol) is then added to the reaction mixture, and the temperature is increased to reflux for 48 hours.

-

After cooling to room temperature, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

Representative Spectroscopic Data

The following table summarizes spectroscopic data for a representative product from the tandem reaction of 3,5,5-trimethylcyclohex-2-en-1-one with 4-(trifluoromethyl)benzaldehyde.[3]

| Compound | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | Mass Spec (m/z) |

| (E)-5,5-dimethyl-3-(4-(trifluoromethyl)styryl)cyclohex-2-en-1-one | 1.12 (s, 6H), 2.33 (s, 2H), 2.49 (s, 2H), 6.12 (s, 1H), 6.99 (s, 2H), 7.59 (d, J = 8.0 Hz, 2H), 7.63 (d, J = 8.0 Hz, 2H) | 28.4, 33.3, 38.9, 51.3, 125.7 (q, J = 28 Hz), 127.2, 128.2, 130.3, 130.7, 131.9, 133.0, 139.4, 153.7, 200.1 | 1324, 1586, 1655, 2933 | 294 (M⁺) |

Biological Significance and Signaling Pathways

Derivatives of dihydronaphthalen-1-one have demonstrated significant biological activity, particularly in the realm of oncology. Certain compounds have been shown to promote apoptosis and inhibit the migration of hepatocellular carcinoma cells.[7] The mechanism of action often involves the inhibition of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling cascades are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target these pathways are of great interest in drug development. Dihydronaphthalenone derivatives have been identified as potent inhibitors, likely through interference with key protein kinases within these cascades.

References

- 1. rsc.org [rsc.org]

- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. (2E)-2-Benzylidene-4-ethyl-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ketone Isomers of C12H14O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ketones with the molecular formula C12H14O. It details their IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential roles in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Introduction to C12H14O Ketone Isomers

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The molecular formula C12H14O encompasses a variety of structural isomers, including those with cyclic and acyclic structures incorporating a phenyl group. These compounds are of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities. This guide focuses on the phenyl-substituted cyclohexanones as primary examples, given their prevalence in the chemical literature.

IUPAC Nomenclature and Structures of Key Isomers

The systematic naming of ketones according to IUPAC nomenclature involves identifying the longest carbon chain containing the carbonyl group and changing the "-e" suffix of the corresponding alkane to "-one". The position of the carbonyl group is indicated by a number to give it the lowest possible locant.

Several isomers of C12H14O are possible. The most commonly cited in scientific literature are the phenylcyclohexanones:

-

2-Phenylcyclohexan-1-one: The phenyl group is substituted on the carbon atom adjacent to the carbonyl group.

-

3-Phenylcyclohexan-1-one: The phenyl group is located on the beta-carbon relative to the carbonyl group.

-

4-Phenylcyclohexan-1-one: The phenyl group is positioned on the gamma-carbon of the cyclohexanone ring.[1]

Physicochemical and Spectroscopic Data

The physical and spectral properties of these isomers are crucial for their identification and characterization. The following table summarizes key quantitative data for the three primary phenylcyclohexanone isomers.

| Property | 2-Phenylcyclohexan-1-one | 3-Phenylcyclohexan-1-one | 4-Phenylcyclohexan-1-one |

| CAS Number | 1444-65-1[2][3][4][5][6] | 20795-53-3[7] | 4894-75-1[1][8] |

| Molecular Weight | 174.24 g/mol [2][3][5][6] | 174.24 g/mol [7] | 174.24 g/mol [8] |

| Melting Point | 56-59 °C[2][6] | - | 73-77 °C[8] |

| Boiling Point | 294.0 ± 29.0 °C at 760 mmHg[2] | 130-137 °C | 158-160 °C at 16 mmHg |

| Density | 1.0 ± 0.1 g/cm³[2] | - | - |

| Appearance | White crystalline powder[4] | Colorless liquid[7] | White to off-white crystalline powder |

| Solubility | Slightly soluble in water[6] | - | Slightly soluble |

| ¹H NMR | Available[4] | Available[9] | Available[10] |

| ¹³C NMR | Available[4] | Available | Available[11] |

| IR Spectra | Available[1][4] | - | Available[1][11] |

Experimental Protocols: Synthesis of Phenylcyclohexanones

The synthesis of phenylcyclohexanones can be achieved through various established organic reactions. Below are detailed methodologies for the preparation of 2-phenylcyclohexanone and 4-phenylcyclohexanone.

Synthesis of 2-Phenylcyclohexanone

A common method for the synthesis of 2-phenylcyclohexanone involves the palladium-catalyzed α-arylation of cyclohexanone.

Materials and Reagents:

-

Cyclohexanone

-

Bromobenzene

-

Sodium t-butoxide

-

[(IPr)Pd(acac)Cl] (Palladium catalyst)

-

Toluene (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and sodium t-butoxide.

-

Add anhydrous toluene to the flask, followed by cyclohexanone and bromobenzene.

-

Heat the reaction mixture at 60 °C for 2 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Phenylcyclohexanone

4-Phenylcyclohexanone can be synthesized via a Friedel-Crafts-type reaction. A modern, environmentally friendly approach involves a solvent-free mechanochemical method.[12]

Materials and Reagents:

-

Cyclohexanone

-

Benzaldehyde

-

Cuprous oxide (Cu₂O)

-

Cesium carbonate (Cs₂CO₃)

-

Mortar and pestle or ball mill

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a mortar, combine cyclohexanone, benzaldehyde, cuprous oxide, and cesium carbonate.

-

Grind the mixture vigorously with a pestle for the time specified in the literature (typically 30-60 minutes).

-

The reaction progress can be monitored by TLC by taking a small sample and dissolving it in dichloromethane.

-

Once the reaction is complete, add dichloromethane to the mixture and filter to remove the solid catalysts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Visualization of a General Ketone Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a ketone, such as a phenylcyclohexanone isomer.

References

- 1. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylcyclohexanone | CAS#:1444-65-1 | Chemsrc [chemsrc.com]

- 3. 2-PHENYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Phenylcyclohexanone | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylcyclohexanone 98 1444-65-1 [sigmaaldrich.com]

- 6. 2-PHENYLCYCLOHEXANONE | 1444-65-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-苯基环己酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 34993-51-6|(R)-3-Phenylcyclohexanone|BLD Pharm [bldpharm.com]

- 10. 4-Phenylcyclohexanone(4894-75-1) 1H NMR [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Buy 4-Phenylcyclohexanone | 4894-75-1 [smolecule.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydronaphthalenone Derivatives via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dihydronaphthalenone derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The core synthetic strategy highlighted is the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Dihydronaphthalenone scaffolds are present in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2] This document will focus on practical and efficient synthetic methodologies, data presentation, and the biological context of these important compounds.

Synthetic Strategies and Mechanisms

The synthesis of dihydronaphthalenone derivatives can be efficiently achieved through intramolecular aldol condensation reactions. A prominent and widely used method is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[3][4][5]

The general mechanism involves the formation of an enolate from a ketone, which then acts as a nucleophile. In the context of dihydronaphthalenone synthesis, this enolate can be generated from a suitable precursor and induced to cyclize, forming the characteristic bicyclic core.

A key variation involves a tandem sequence of an intermolecular aldol condensation followed by a Diels-Alder reaction and subsequent aromatization.[6][7][8] This approach allows for the construction of highly substituted dihydronaphthalenone derivatives from simple starting materials.[7]

Diagram of the General Aldol Condensation Pathway

References

- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Tandem Synthesis of Dihydronaphthalen-1(2H)-one Derivatives

Introduction

Dihydronaphthalen-1(2H)-one, also known as α-tetralone, and its derivatives are crucial structural motifs found in numerous natural products and pharmacologically active compounds. Their synthesis is of significant interest to researchers in medicinal chemistry and drug development. Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to constructing these complex molecules. This document provides detailed protocols and data for the tandem synthesis of polysubstituted dihydronaphthalen-1(2H)-one derivatives via a one-pot aldol condensation, Diels-Alder cycloaddition, and aromatization sequence.

Reaction Principle

The featured synthesis is a three-component reaction that utilizes commercially available starting materials to build the dihydronaphthalenone core in a single operational sequence. The process is initiated by an aldol condensation between a cyclic ketone and an aromatic aldehyde to form a dienone intermediate. This intermediate then undergoes a [4+2] Diels-Alder cycloaddition with a dienophile. The resulting adduct subsequently aromatizes to yield the final product. This tandem process is efficiently mediated by an organocatalyst under aqueous conditions, highlighting a green chemistry approach.[1][2][3]

Logical Workflow of the Tandem Synthesis

The following diagram illustrates the sequential steps involved in the one-pot synthesis of dihydronaphthalen-1(2H)-one derivatives.

Caption: Workflow for the one-pot tandem synthesis.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of dihydronaphthalen-1(2H)-one derivatives, adapted from established literature.[2][3][4]

Materials and Reagents:

-

3,5,5-trimethylcyclohex-2-en-1-one

-

Various aromatic aldehydes

-

Diethyl acetylenedicarboxylate (DEAD) or Dimethyl acetylenedicarboxylate (DMAD)

-

4-Dimethylaminopyridine (DMAP)

-

Deionized Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

NMR spectrometer for product characterization

General Procedure for the One-Pot Synthesis:

-

Initial Reaction Setup: To a round-bottom flask, add 3,5,5-trimethylcyclohex-2-en-1-one (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), 4-dimethylaminopyridine (DMAP, 10 mol%), and water (5.0 mL).

-

Dienone Formation: The mixture is stirred and heated to 60 °C for 1 hour to facilitate the initial aldol condensation and form the dienone intermediate.

-

Diels-Alder Cycloaddition: After 1 hour, the dienophile (DEAD or DMAD, 1.2 mmol) is added to the reaction mixture.

-

Aromatization: The reaction temperature is then increased to reflux (approximately 100 °C), and the mixture is stirred vigorously for 48 hours.

-

Work-up and Extraction: Upon completion, the reaction is cooled to room temperature. The aqueous mixture is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by silica gel column chromatography to afford the pure dihydronaphthalen-1(2H)-one derivative.[4]

Data Presentation

The efficiency of this tandem protocol has been demonstrated with a variety of aromatic aldehydes, yielding the corresponding dihydronaphthalen-1(2H)-one derivatives in good to high yields. The table below summarizes the results obtained from the one-pot reaction of 3,5,5-trimethylcyclohex-2-en-1-one, various aldehydes, and a dienophile (DMAD or DEAD) in an aqueous DMAP medium.[2][4]

| Entry | Aromatic Aldehyde (Ar-CHO) | Dienophile | Product | Yield (%) |

| 1 | Benzaldehyde | DMAD | 4a | 82 |

| 2 | Benzaldehyde | DEAD | 4b | 85 |

| 3 | 4-Methylbenzaldehyde | DMAD | 4c | 89 |

| 4 | 4-Methoxybenzaldehyde | DMAD | 4d | 92 |

| 5 | 4-Chlorobenzaldehyde | DMAD | 4e | 84 |

| 6 | 4-Chlorobenzaldehyde | DEAD | 4f | 81 |

| 7 | 4-Bromobenzaldehyde | DMAD | 4g | 86 |

| 8 | 4-Fluorobenzaldehyde | DMAD | 4h | 80 |

| 9 | 4-Nitrobenzaldehyde | DMAD | 4i | 78 |

| 10 | 3-Nitrobenzaldehyde | DMAD | 4j | 75 |

| 11 | 2-Chlorobenzaldehyde | DMAD | 4k | 74 |

| 12 | 2-Thiophenecarboxaldehyde | DMAD | 4l | 72 |

| 13 | 2-Naphthaldehyde | DMAD | 4m | 88 |

Data sourced from Abaee, M. S. et al., RSC Advances, 2025.[1][4]

Reaction Mechanism Pathway